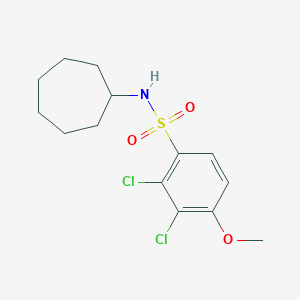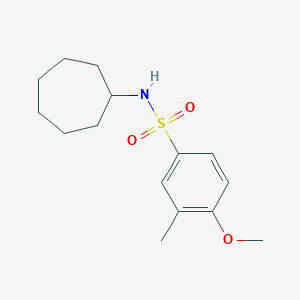![molecular formula C15H20N2O4S2 B296440 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(2-METHYL-2-PROPANYL)SULFANYL]ETHYL}ACETAMIDE](/img/structure/B296440.png)
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(2-METHYL-2-PROPANYL)SULFANYL]ETHYL}ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(2-METHYL-2-PROPANYL)SULFANYL]ETHYL}ACETAMIDE is a complex organic compound with a unique structure that includes a benzisothiazole ring, a tert-butylsulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(2-METHYL-2-PROPANYL)SULFANYL]ETHYL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-mercaptoethanol with tert-butyl chloride to form 2-(tert-butylsulfanyl)ethanol. This intermediate is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to form the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(2-METHYL-2-PROPANYL)SULFANYL]ETHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzisothiazole ring can be reduced under specific conditions.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzisothiazole derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(2-METHYL-2-PROPANYL)SULFANYL]ETHYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(2-METHYL-2-PROPANYL)SULFANYL]ETHYL}ACETAMIDE involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes, potentially inhibiting their activity. The tert-butylsulfanyl group may enhance the compound’s stability and bioavailability. The acetamide moiety can form hydrogen bonds with biological targets, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(2-METHYL-2-PROPANYL)SULFANYL]ETHYL}ACETAMIDE
- N-[2-(tert-butylsulfanyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propionamide
- N-[2-(tert-butylsulfanyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)butyramide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylsulfanyl group enhances its stability, while the benzisothiazole ring provides a versatile platform for interactions with biological targets.
Properties
Molecular Formula |
C15H20N2O4S2 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H20N2O4S2/c1-15(2,3)22-9-8-16-13(18)10-17-14(19)11-6-4-5-7-12(11)23(17,20)21/h4-7H,8-10H2,1-3H3,(H,16,18) |
InChI Key |
ZKIFMEXHHPRSBA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SCCNC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O |
Canonical SMILES |
CC(C)(C)SCCNC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B296358.png)
![N-(4-ethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B296362.png)

![N-(4-chlorobenzyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296365.png)

![N-(3-acetylphenyl)-2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B296370.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B296372.png)
![N-(2-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B296375.png)
![N-isopropyl-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B296376.png)
![N-(4-chloro-2-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B296378.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(sec-butyl)benzamide](/img/structure/B296380.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296381.png)
![N-butyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296382.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide](/img/structure/B296384.png)
